molecular formula C12H26O6Si B1580506 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane CAS No. 83890-22-6

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Cat. No. B1580506
CAS RN: 83890-22-6
M. Wt: 294.42 g/mol
InChI Key: VYPNMUSYTNBGQH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, also known as DMH, is a synthetic organic compound with a wide variety of applications in the scientific research field. It is a highly versatile compound that can be used in a variety of laboratory experiments, such as synthesis and chromatography. DMH is a cyclic siloxane with a unique structure that can be used to study physical and chemical properties of organic compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Dimethylsila-17-crown-6 serves as a pivotal reagent in the synthesis of heterocyclic compounds. Its structure facilitates the formation of cyclic structures that are foundational in many pharmaceuticals. The compound’s ability to act as a ligand for various metal ions aids in the cyclization processes essential for creating complex heterocyclic frameworks .

Formation of Tetrahydroquinolin-2-one Derivatives

This compound is instrumental in the formation of tetrahydroquinolin-2-one derivatives, which are valuable scaffolds in medicinal chemistry. The process involves a two-step reaction that benefits from the crown ether’s ability to stabilize intermediates and promote efficient cyclization .

Agricultural Applications

In agriculture, dimethylsila-17-crown-6-related compounds have been explored for their potential as botanical fungicides. The structural analogs of this crown ether are being studied for their low toxicity and high efficacy in protecting crops from fungal pathogens .

Chemosensor Development

The crown ether’s structure is advantageous for the development of chemosensors. Its ability to bind specific ions can be utilized to create sensors that detect the presence of various cations, which is crucial in environmental monitoring and industrial processes .

Organic Synthesis Accelerant

Dimethylsila-17-crown-6 can accelerate organic synthesis reactions. Its inclusion in reaction mixtures can enhance the reactivity of certain reagents, thereby speeding up the synthesis process and improving yield .

Drug Discovery and Development

The compound’s unique binding properties make it a valuable tool in drug discovery. It can be used to create libraries of compounds for high-throughput screening, aiding in the identification of new drug candidates .

Nanotechnology

In nanotechnology, dimethylsila-17-crown-6 can be used to create hybrid polymer-inorganic nanocomposites. Its ability to interact with various metal ions makes it suitable for forming nanoscale structures with specific properties .

Photoluminescence Studies

The compound’s derivatives have been used in photoluminescence studies to understand the dynamics of light-emitting processes at the nanoscale. This research has implications for the development of new materials for optoelectronics .

properties

IUPAC Name

2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O6Si/c1-19(2)17-11-9-15-7-5-13-3-4-14-6-8-16-10-12-18-19/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPNMUSYTNBGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(OCCOCCOCCOCCOCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072895
Record name 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl-
Source EPA DSSTox
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Molecular Weight

294.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

CAS RN

83890-22-6
Record name Dimethylsila-17-crown-6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83890-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylsila-17-crown-6
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl-
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Record name 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHYLSILA-17-CROWN-6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLC2CZ6KL6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dimethylsila-17-crown-6 interact with montmorillonite clay, and what are the implications for sensing applications?

A1: Dimethylsila-17-crown-6 intercalates into the interlayer space of montmorillonite clay. This interaction is driven by the macrocycle's ability to replace water molecules surrounding interlayer cations (like Li+, Na+, or K+) within the clay structure []. The replacement process is confirmed through techniques like XRD, FTIR, 13C and 23Na solid-state NMR spectroscopy. This intercalation process modifies the electrochemical properties of the clay, making the resulting material sensitive to alkali-metal ions in solution. Consequently, this material shows promise as an active component in potentiometric sensors for detecting these ions [].

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